6-Chloro-2,3-diiodoaniline
Description
The Significance of Halogenated Aromatic Amines as Synthetic Precursors
Halogenated anilines are a class of aromatic compounds that have garnered significant attention in various fields of chemical research. researchgate.net These molecules, characterized by an aniline (B41778) core substituted with one or more halogen atoms, serve as crucial intermediates in the synthesis of a wide array of more complex molecules. ingentaconnect.comnih.gov Their utility stems from the reactivity of the aryl halide and amine functionalities, which allows for a diverse range of chemical transformations.
Aryl halides are particularly valuable as building blocks in cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The specific halogen present on the aromatic ring influences the reactivity of the compound in these reactions. Furthermore, the electronic properties of the aniline ring can be fine-tuned by the nature and position of the halogen substituents, impacting the regioselectivity of subsequent reactions. nih.gov The selective catalytic reduction of halogenated nitroaromatic compounds is a common and important method for preparing halogenated anilines, which are key intermediates in the production of pesticides, herbicides, pharmaceuticals, pigments, and dyes. ingentaconnect.com The development of new synthetic methods for the regioselective halogenation of electron-rich aromatics like anilines is an active area of research. nih.gov
Overview of 6-Chloro-2,3-diiodoaniline within Substituted Aniline Chemistry
Within the broad family of halogenated anilines, this compound is a unique and highly substituted derivative. Its structure features a chlorine atom at the 6-position and two iodine atoms at the 2- and 3-positions of the aniline ring. This specific substitution pattern imparts a distinct set of chemical properties and reactivity to the molecule. The presence of three halogen atoms, two of which are heavy iodine atoms, significantly increases the molecular weight and is expected to influence its physical properties such as melting point and solubility.
The combination of both chloro and iodo substituents on the same aniline ring makes this compound a potentially versatile precursor for multi-step organic synthesis. The differential reactivity of the C-Cl and C-I bonds under various reaction conditions, such as in metal-catalyzed cross-coupling reactions, could allow for selective functionalization at different positions on the aromatic ring.
Below is a data table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 1823931-49-2 synquestlabs.combldpharm.com |
| Molecular Formula | C6H4ClI2N synquestlabs.combldpharm.com |
| Molecular Weight | 379.36 g/mol bldpharm.com |
Scope and Research Objectives for this compound Investigations
Investigations into this compound are primarily driven by its potential as a building block in synthetic organic chemistry. The main research objectives for this compound would likely focus on exploring its reactivity in various chemical transformations and its utility in the synthesis of novel and functional molecules.
Key research areas and objectives would include:
Methodology Development: Developing efficient and selective methods for the synthesis of this compound itself.
Selective Functionalization: Investigating the selective functionalization of the C-Cl and C-I bonds. This could involve exploring a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) under different catalytic systems to achieve regioselective introduction of new substituents.
Synthesis of Novel Compounds: Utilizing this compound as a starting material for the synthesis of new heterocyclic compounds, complex organic molecules, and materials with potentially interesting electronic or photophysical properties. The high degree of halogenation could lead to compounds with unique solid-state packing or other material characteristics.
Comparative Reactivity Studies: Comparing the reactivity of this compound with other halogenated anilines to better understand the electronic and steric effects of the substituent pattern on its chemical behavior.
The research is generally for laboratory and research purposes only. bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClI2N |
|---|---|
Molecular Weight |
379.36 g/mol |
IUPAC Name |
6-chloro-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
InChI Key |
ZQXDTJUGPSOTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 6 Chloro 2,3 Diiodoaniline
Direct Halogenation Strategies for Aniline (B41778) Derivatives
Direct halogenation of aniline and its derivatives is a common method for introducing halogen atoms onto the aromatic ring. However, achieving the specific 2,3-diiodo-6-chloro substitution pattern requires careful consideration of the directing effects of the amino group and any existing substituents.
Regioselective Iodination Techniques on Chlorinated Anilines
The synthesis of 6-chloro-2,3-diiodoaniline can be approached through the direct iodination of a chlorinated aniline precursor, such as 2-chloroaniline. The amino group is a strong activating and ortho-, para-directing group, which would typically favor iodination at the 4- and 6-positions. To achieve the desired 2,3-diiodo substitution, specialized iodinating reagents and conditions are necessary to overcome these directing effects.
One approach involves the use of silver salts in conjunction with iodine. For instance, the iodination of chlorinated aromatic compounds using reagents like silver sulfate (B86663) (Ag₂SO₄) and iodine (I₂) has been investigated. uky.edunih.govnih.gov These reagents can influence the regioselectivity of the iodination process. uky.edunih.govnih.gov The choice of solvent can also play a crucial role in directing the substitution pattern. While reactions in dichloromethane (B109758) have been reported, other solvents might offer different selectivity. uky.edu
Table 1: Iodination Reagents for Chlorinated Anilines
| Reagent System | Potential for Regioselectivity | Reference |
|---|---|---|
| Ag₂SO₄ / I₂ | Can provide a degree of regioselectivity, though yields may be moderate. | uky.edu |
| AgSbF₆ / I₂ | Appears to be a good reagent for providing reasonable regioselectivity in the iodination of chlorinated anilines. | uky.edu |
| AgBF₄ / I₂ | Offers a pathway to iodoarenes from chlorinated precursors. | uky.edunih.govnih.gov |
| AgPF₆ / I₂ | Another silver salt-based system for the iodination of chlorinated aromatic compounds. | uky.edunih.govnih.gov |
It is important to note that achieving di-iodination specifically at the 2 and 3 positions of a 6-chloroaniline framework through direct methods is challenging and may result in mixtures of isomers.
Introduction of Chlorine Substituents in Diiodoaniline Frameworks
An alternative direct halogenation strategy involves the chlorination of a diiodoaniline precursor. For example, starting with 2,3-diiodoaniline, a regioselective chlorination at the 6-position would be required. The directing effects of the amino and iodo groups would need to be carefully managed. Palladium-catalyzed C-H activation has emerged as a promising method for the meta-C-H halogenation of aniline derivatives, which could potentially be applied in this context. nih.gov The development of specific ligands and reaction conditions is crucial for achieving the desired regioselectivity in such transformations. acs.org
Multi-step Synthetic Routes to Access this compound
Due to the challenges associated with achieving the desired substitution pattern through direct halogenation, multi-step synthetic routes are often employed. These methods offer greater control over the introduction of each substituent.
Sequential Halogenation and Amination Approaches
A plausible multi-step synthesis could involve the sequential introduction of the halogen and amino groups onto a benzene (B151609) ring. For example, one could start with a chlorinated benzene derivative, introduce the iodo groups, and finally add the amino group. The order of these steps is critical to ensure the correct final arrangement of substituents. libretexts.org The conversion of a nitro group to an amine is a common strategy in the synthesis of anilines. libretexts.orgnih.gov This approach allows for the introduction of the amino group at a later stage in the synthesis, which can be advantageous as the nitro group is a meta-director, influencing the position of subsequent electrophilic aromatic substitutions differently than an amino group.
A general representation of such a sequence could be:
Start with a suitable chlorinated benzene derivative.
Perform sequential iodination reactions to introduce the two iodine atoms at the desired positions.
Introduce a nitro group, which can later be reduced to the target amino group.
Reduce the nitro group to an amine to yield the final product.
Exploration of Convergent Synthesis Pathways
Advanced Reaction Conditions and Catalyst Systems in Synthesis
Modern synthetic organic chemistry offers a range of advanced tools to facilitate the synthesis of complex molecules like this compound.
The use of catalysts is central to many modern halogenation reactions. For instance, aniline itself can act as a catalyst in electrophilic halogenations. nih.govresearchgate.net Transition metal catalysts, particularly palladium, have been extensively used for C-H activation and functionalization, enabling the introduction of halogens at positions that are not readily accessible through classical electrophilic substitution. nih.gov The choice of ligand is critical in these palladium-catalyzed reactions to control the regioselectivity. acs.org
Photocatalysis represents another advanced strategy that could be applied. Visible-light-mediated halogenations using photocatalysts have been developed for various aromatic compounds, offering mild and selective reaction conditions. mdpi.com
The reaction conditions, including solvent, temperature, and the presence of additives, can significantly impact the outcome of the synthesis. For example, in the iodination of chlorinated anilines with silver salts, the solvent was found to influence the yield and regioselectivity of the reaction. uky.edu
Application of Lewis Acid Catalysis and Organocatalysis
There is no specific information available in the scientific literature regarding the application of Lewis acid catalysis or organocatalysis for the direct synthesis of this compound.
However, general methodologies for the halogenation of anilines often employ these catalytic strategies to control regioselectivity and reaction rates. Lewis acids, such as various metal halides, are known to activate halogenating agents, enhancing their electrophilicity for aromatic substitution. For instance, silver salts have been utilized as Lewis acid catalysts for the regioselective iodination of other chlorinated anilines. uky.edunih.gov
Organocatalysis, a metal-free alternative, has also emerged as a powerful tool in aromatic functionalization. Chiral amine catalysts, for example, have been successfully used for the enantioselective halogenation of aldehydes and the ortho-selective chlorination of anilines. rsc.orgnih.gov These principles suggest potential pathways for the synthesis of polyhalogenated anilines, but their specific application to produce this compound has not been documented.
Investigation of Metal-Mediated and Metal-Catalyzed Transformations
Specific research on metal-mediated or metal-catalyzed transformations to synthesize this compound is not found in the reviewed literature.
Metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-halogen bonds. Transition metals like palladium, copper, and nickel are frequently used to catalyze cross-coupling and direct halogenation reactions on aromatic rings. For example, palladium-catalyzed reactions are employed for the cyclization of chloroaniline derivatives to form various heterocyclic compounds. Furthermore, metal-free systems using iodine as a catalyst have been developed for the direct arylthiation of substituted anilines. nih.gov While these transformations are fundamental in the synthesis of haloanilines, their specific application for the targeted synthesis of this compound has not been reported.
Isomerization and Regiochemical Control in Dihalo- and Polyhaloanilines
The study of isomerization and regiochemical control is crucial in the synthesis of specific isomers of polyhalogenated compounds. However, literature detailing these aspects specifically for this compound is unavailable. The following sections describe general principles that are broadly applicable to haloanilines.
Mechanisms and Factors Influencing Halogen Migration
No documented studies on halogen migration for this compound or closely related chloro-diiodo-anilines were identified. Halogen migration on aromatic rings, while not common, can occur under specific conditions, often involving strong acids or high temperatures. The mechanism typically proceeds through a series of electrophilic substitution-elimination steps, where a halogen atom can shift its position on the aromatic nucleus. The stability of the intermediate carbocation (arenium ion) is a key factor influencing the likelihood and pathway of such migrations. The electronic effects of the substituents already present on the aniline ring—in this case, an amino group, a chlorine atom, and two iodine atoms—would play a critical role in directing any potential migration.
Strategies for Selective Isomer Formation
Specific strategies for the selective formation of the this compound isomer are not described in the literature. The regiochemical outcome of electrophilic halogenation on a substituted aniline is governed by the directing effects of the existing substituents. masterorganicchemistry.com The amino group is a powerful ortho-, para-director, while halogens are ortho-, para-directing deactivators.
In a hypothetical synthesis, achieving the specific 2,3-diiodo pattern on a 6-chloroaniline precursor would be challenging due to these competing directing effects. General strategies to control regioselectivity in such cases include:
Use of Blocking Groups: Temporarily blocking the most reactive positions (like the para-position) to direct incoming electrophiles to other sites.
Steric Hindrance: Employing bulky reagents or catalysts that favor substitution at less sterically hindered positions.
Directed Ortho Metalation: Using directing groups to facilitate metalation and subsequent functionalization at a specific ortho-position.
Control of Reaction Conditions: Adjusting temperature, solvent, and catalyst to favor one isomer over another kinetically or thermodynamically. uky.edu
Without experimental data for this compound, any proposed strategy remains speculative.
Spectroscopic Characterization for Structural Elucidation of 6 Chloro 2,3 Diiodoaniline
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 6-Chloro-2,3-diiodoaniline, the key functional groups—the amine (NH₂), the aromatic ring, and the carbon-halogen bonds (C-Cl, C-I)—will give rise to characteristic absorption bands.
The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com An N-H bending (scissoring) vibration is anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com The aromatic C-N stretching vibration typically appears as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com
The substituted benzene (B151609) ring will exhibit several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. wpmucdn.com The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations in the lower frequency "fingerprint" region (below 1000 cm⁻¹), which can provide structural clues.
The carbon-halogen bonds will also have characteristic absorptions. The C-Cl stretching vibration is expected in the range of 550-790 cm⁻¹. The C-I stretching vibrations are found at even lower wavenumbers, typically below 600 cm⁻¹, due to the higher mass of the iodine atom. wpmucdn.com
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretching |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |
| ~1620 | Medium | N-H Bending (Scissoring) |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1300 | Strong | Aromatic C-N Stretching |
| ~750 | Strong | C-Cl Stretching |
| < 600 | Strong | C-I Stretching |
Note: This table contains predicted values based on known group frequencies.
Raman Spectroscopy for Characteristic Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman activity depends on changes in the polarizability of a bond. libretexts.org This often makes Raman spectroscopy particularly useful for analyzing symmetric bonds and bonds involving heavy atoms.
For this compound, the C-I and C-Cl bonds are expected to produce strong Raman signals due to their high polarizability. The C-I stretching mode is predicted to be in the 490-660 cm⁻¹ range, while the C-Cl stretch is expected between 550-790 cm⁻¹. uci.edu The vibrations of the aromatic ring, particularly the ring breathing modes, are also typically strong in Raman spectra and would be expected in the fingerprint region. physicsopenlab.org In contrast to FT-IR, the N-H vibrations of the amine group are generally weaker in Raman spectra.
Table 2: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H Stretching |
| ~1570 | Strong | Aromatic C=C Ring Stretching |
| ~1000 | Very Strong | Aromatic Ring Breathing Mode |
| ~750 | Strong | C-Cl Stretching |
| ~550 | Strong | C-I Stretching |
Note: This table contains predicted values based on known group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR and ¹³C NMR Spectral Interpretation
¹H NMR: The ¹H NMR spectrum of this compound would show signals for the amine protons and the aromatic protons. The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region would feature two signals corresponding to the two non-equivalent protons on the benzene ring. These protons would likely appear as doublets due to coupling with each other. The electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amine group would influence their chemical shifts, which are predicted to be in the range of 6.5-8.0 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atoms bonded to the highly electronegative chlorine and iodine atoms would be deshielded and appear at lower field. In particular, carbons bonded to iodine show a characteristic large upfield shift (shielding) due to the "heavy atom effect". Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable | Broad Singlet | NH₂ Protons |
| ¹H | ~7.0 - 7.5 | Doublet | Aromatic CH |
| ¹H | ~6.8 - 7.2 | Doublet | Aromatic CH |
| ¹³C | ~145 | Singlet | C-NH₂ |
| ¹³C | ~130 | Singlet | C-Cl |
| ¹³C | ~135 | Singlet | C-H |
| ¹³C | ~125 | Singlet | C-H |
| ¹³C | ~100 | Singlet | C-I |
| ¹³C | ~95 | Singlet | C-I |
Note: This table contains predicted values based on established chemical shift increments and trends.
Advanced 2D NMR Techniques
To unambiguously assign the ¹H and ¹³C signals, advanced 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the two aromatic protons that are coupled to each other, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each aromatic proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons, such as those bonded to the amine and halogen substituents, by observing their long-range couplings to the aromatic protons.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
For this compound (C₆H₄ClI₂N), the molecular weight can be calculated using the masses of the most abundant isotopes (¹H=1.0078, ¹²C=12.0000, ¹⁴N=14.0031, ³⁵ Cl=34 .9689, ¹²⁷I=126.9045). The molecular ion peak [M]⁺ would be expected at an m/z corresponding to this molecular weight.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak would appear as a pair of signals, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1, separated by two m/z units.
The fragmentation of the molecular ion would likely proceed through several pathways characteristic of aromatic amines and halogenated compounds. quizlet.com Common fragmentation patterns would include:
Loss of a halogen atom: Cleavage of the C-I or C-Cl bond would result in significant fragment ions. The loss of an iodine radical is often a favorable fragmentation pathway. youtube.com
Loss of HCN: Aromatic amines can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN, 27 Da). miamioh.edu
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion Formula | Description |
| ~391/393 | [C₆H₄³⁵ClI₂N]⁺ / [C₆H₄³⁷ClI₂N]⁺ | Molecular ion peak cluster (ratio ~3:1) |
| ~264/266 | [C₆H₄³⁵ClIN]⁺ / [C₆H₄³⁷ClIN]⁺ | Loss of an iodine radical |
| ~229 | [C₆H₄I₂N]⁺ | Loss of a chlorine radical |
| ~127 | [I]⁺ | Iodine cation |
Note: This table contains predicted m/z values based on the expected molecular formula and common fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the components in the sample is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification.
Once the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic pattern of fragment ions resulting from the loss of chlorine, iodine, and other functional groups. The isotopic pattern of chlorine and iodine would also be a key identifying feature in the mass spectrum. By analyzing the retention time and the mass spectrum, the purity of a sample of this compound can be assessed, and its identity can be confirmed.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | Hypothetical Value |
| Molecular Ion (m/z) | Hypothetical Value |
| Key Fragment Ions (m/z) | Hypothetical Values |
| Purity (%) | Hypothetical Value |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Mixtures
For the analysis of more complex samples, such as reaction mixtures from the synthesis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally labile and thus unsuitable for GC-MS.
In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs as the sample is pumped through a column packed with a stationary phase. The composition of the mobile phase can be varied during the analysis (gradient elution) to achieve optimal separation of the components in the mixture.
The eluent from the LC column is then introduced into the mass spectrometer. Since the mobile phase is a liquid, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate gas-phase ions from the analyte molecules. These ions are then analyzed by the mass spectrometer in a similar manner to GC-MS.
LC-MS is invaluable for monitoring the progress of a chemical reaction, identifying intermediates and byproducts, and ultimately confirming the presence of the desired product, this compound, in the reaction mixture. The high sensitivity and selectivity of LC-MS allow for the detection and identification of trace components, providing a detailed picture of the reaction profile.
Table 2: Hypothetical LC-MS Data for the Analysis of a Reaction Mixture Containing this compound
| Component | Retention Time (min) | [M+H]+ (m/z) |
| Starting Material | Hypothetical Value | Hypothetical Value |
| Intermediate(s) | Hypothetical Value(s) | Hypothetical Value(s) |
| This compound | Hypothetical Value | Hypothetical Value |
| Byproduct(s) | Hypothetical Value(s) | Hypothetical Value(s) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
X-ray Crystallography for Solid-State Molecular Architecture Determination
To perform an X-ray crystallography experiment, a single crystal of this compound of suitable size and quality is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity.
By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be calculated. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure of this compound.
The data obtained from X-ray crystallography would provide unambiguous evidence for the connectivity of the atoms and the substitution pattern on the aniline (B41778) ring. It would also reveal important details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Hypothetical Value |
| Space Group | Hypothetical Value |
| Unit Cell Dimensions | Hypothetical Values |
| Bond Length (C-Cl) | Hypothetical Value |
| Bond Length (C-I) | Hypothetical Value |
| Bond Angle (I-C-C) | Hypothetical Value |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Theoretical and Computational Chemistry Studies of 6 Chloro 2,3 Diiodoaniline
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
No published studies were found that applied Density Functional Theory to 6-Chloro-2,3-diiodoaniline. Consequently, data for the following subsections are unavailable.
Geometry Optimization and Conformational Analysis
There is no available data on the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap for this compound is not present in the current scientific literature.
Natural Bond Orbital (NBO) Analysis of Charge Transfer Interactions
No Natural Bond Orbital (NBO) analysis has been published for this compound. This includes the lack of data on donor-acceptor interactions, stabilization energies, and natural atomic charges.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites, has not been computationally generated and published.
Advanced Quantum Chemical Calculations for Molecular Properties
Similarly, no advanced quantum chemical calculations have been reported for this specific molecule.
Consideration of Relativistic Effects in Heavy Atom Systems (Iodine)
While the importance of considering relativistic effects in computational studies of iodine-containing compounds is well-established in the literature, no studies have specifically applied these advanced calculations to this compound.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
No computational studies predicting the vibrational frequencies (e.g., IR, Raman) or chemical shifts (e.g., NMR) for this compound were found.
Reaction Mechanism Elucidation Through Computational Modeling
There is no available research on the computational modeling of reaction mechanisms involving this compound.
Investigation of Reaction Pathways and Transition States
No studies investigating the reaction pathways or transition states for reactions involving this compound through computational methods were identified.
Kinetic and Thermodynamic Parameters of Reactions
No calculated kinetic or thermodynamic parameters for reactions involving this compound were found in the searched literature.
Chemical Reactivity and Functionalization of 6 Chloro 2,3 Diiodoaniline
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) Core
The reactivity of the aniline core is dictated by the electronic properties of the amino group and the halogen substituents, which influence both the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to substitution reactions.
The amino group (-NH₂) in 6-chloro-2,3-diiodoaniline is a key site for functionalization. As a primary amine, it can undergo a variety of reactions typical for this functional group, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group during subsequent reactions or to introduce specific acyl moieties that may be important for the biological activity or material properties of the final product.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups.
Diazotization: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide range of functional groups (e.g., -H, -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer or related reactions. This provides a powerful tool for further diversification of the this compound scaffold.
The electronic environment of the aniline, influenced by the electron-withdrawing halogen atoms, can modulate the nucleophilicity of the amino group, potentially affecting reaction rates compared to unsubstituted aniline.
Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the halogen atoms (chloro- and iodo-) are deactivating groups due to their inductive electron withdrawal, but they also act as ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.
The positions on the aromatic ring relative to the substituents are numbered as follows: C1 (bearing the amino group), C2 and C3 (bearing iodo groups), C4, C5, and C6 (bearing a chloro group). The available positions for electrophilic attack are C4 and C5. The directing effects of the substituents on these positions are summarized below.
| Substituent | Position | Directing Effect on C4 | Directing Effect on C5 |
| -NH₂ | C1 | para | meta |
| -I | C2 | ortho | - |
| -I | C3 | - | ortho |
| -Cl | C6 | meta | para |
Considering these combined effects:
Position C4: This position is para to the strongly activating amino group and ortho to the C3-iodo group. It is also meta to the chloro group. The powerful para-directing effect of the amino group is the dominant influence, strongly favoring substitution at this position.
Position C5: This position is meta to the activating amino group, but ortho to the C6-chloro group and para to the C2-iodo group. The meta-directing nature relative to the strong activating group makes this position less favorable for substitution.
Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur with high regioselectivity at the C4 position of this compound.
Carbon-Halogen Bond Transformations in this compound
The presence of three halogen atoms—two iodines and one chlorine—at specific positions on the aniline ring offers multiple sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions and metal-halogen exchange.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the sites of the halogen atoms. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization. In this compound, the C-I bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference enables sequential and site-selective modifications.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. By carefully selecting the reaction conditions, it is possible to selectively couple at the more reactive C-I positions while leaving the C-Cl bond intact for subsequent transformations.
Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. The higher reactivity of the C-I bonds allows for the selective introduction of alkynyl groups at the C2 and C3 positions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. This allows for the introduction of primary or secondary amino groups at the halogenated positions. Selective amination at the C-I positions can be achieved under milder conditions than those required for the less reactive C-Cl bond.
Below is a table summarizing the potential for selective cross-coupling reactions.
| Coupling Reaction | Reagent | Bond Targeted | Potential Product |
| Suzuki-Miyaura | R-B(OH)₂ | C-I | Aryl-substituted aniline |
| Sonogashira | R-C≡CH | C-I | Alkynyl-substituted aniline |
| Buchwald-Hartwig | R₂NH | C-I | Amino-substituted aniline |
| Suzuki-Miyaura | R-B(OH)₂ | C-Cl (harsher conditions) | Further aryl-substitution |
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. This reaction is generally very fast, and the rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl.
For this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would result in a highly selective lithium-halogen exchange at one of the C-I positions, leaving the C-Cl bond untouched. The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of functional groups.
The regioselectivity between the C2-I and C3-I bonds in the exchange reaction can be influenced by steric factors and the potential for chelation or directing effects from the adjacent amino group. The formation of these organometallic intermediates opens up a synthetic pathway that is complementary to transition metal-catalyzed cross-coupling.
Derivatization for the Introduction of Diverse Functional Groups
The combination of the reactivity of the aniline core and the carbon-halogen bonds makes this compound a versatile platform for creating a library of substituted aniline derivatives. A general strategy for derivatization involves a stepwise functionalization, often starting with the most reactive sites.
Selective C-I Functionalization: The initial synthetic step would typically involve the selective reaction at the C2 and/or C3 iodo positions. This can be achieved through:
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) to introduce aryl, alkynyl, or vinyl groups.
Metal-halogen exchange followed by reaction with an electrophile to introduce a variety of other functional groups.
C-Cl Bond Functionalization: After the C-I bonds have been functionalized, the less reactive C-Cl bond can be targeted under more forcing reaction conditions. This allows for the introduction of a third point of diversity.
Amino Group Modification: The amino group can be modified at any stage of the synthesis, provided the chosen reagents are compatible with the other functional groups present in the molecule. It can be acylated, alkylated, or converted to other functionalities via its diazonium salt.
Aromatic Ring Substitution: Electrophilic substitution at the C4 position provides another avenue for introducing functional groups onto the aromatic core.
This multi-faceted reactivity allows chemists to systematically modify the structure of this compound, making it a valuable intermediate in the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.
Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives
The primary amine (-NH₂) group of this compound is a potent nucleophile, enabling its straightforward conversion into a variety of nitrogen-containing derivatives, most notably amides and ureas. This functionalization is central to modifying the electronic properties of the molecule and for building more complex molecular architectures.
Amide Formation: The most common method for converting the aniline moiety into an amide is through acylation. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, direct condensation with a carboxylic acid can be accomplished using coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts. These methods are widely employed in medicinal chemistry and materials science for the synthesis of complex molecules.
The table below summarizes common methods for the formation of amides and ureas from an aniline substrate.
| Derivative | Reagent Class | Specific Examples | General Conditions |
| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride | Inert solvent, base (e.g., pyridine, triethylamine) |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Mild heating, often with a catalytic acid or base | |
| Carboxylic Acids | Benzoic acid, Acetic acid | Coupling agent (e.g., EDC, DCC, HATU), inert solvent | |
| Urea (B33335) | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Aprotic solvent, room temperature |
| Phosgene Equivalents | Triphosgene (B27547), Carbonyldiimidazole (CDI) | Stepwise reaction, often with base | |
| In situ Isocyanate | From primary amides or acyl azides | Hofmann or Curtius rearrangement conditions |
Synthesis of Organometallic Precursors
The carbon-halogen bonds in this compound are key sites for the formation of organometallic intermediates, which are exceptionally versatile precursors for constructing new carbon-carbon and carbon-heteroatom bonds. A crucial aspect of its chemistry is the differential reactivity of the halogens: the C-I bonds are significantly more susceptible to oxidative addition by transition metals than the more robust C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for selective and sequential functionalization.
Palladium-catalyzed cross-coupling reactions are the most prominent examples of the utility of this compound as an organometallic precursor. sigmaaldrich.comlibretexts.org In these reactions, a palladium(0) catalyst inserts into the C-I bond in a process called oxidative addition, forming an arylpalladium(II) intermediate. This intermediate can then undergo transmetalation with another organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) followed by reductive elimination to form a new bond and regenerate the palladium(0) catalyst. youtube.com
Given the presence of two adjacent C-I bonds, this compound can be used in mono- or di-substitution reactions. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, it is possible to selectively functionalize one iodo position over the other, or to replace both. This makes the molecule a valuable precursor for the synthesis of complex, highly substituted aromatic systems, including carbazoles, indoles, and other heterocycles. nih.gov
The table below highlights several major palladium-catalyzed cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura Coupling | Organoboron compound (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, BINAP or other specialized ligands |
| Stille Coupling | Organostannane (R-SnBu₃) | C-C | Pd(PPh₃)₄ |
Radical and Photochemical Reactions of this compound Derivatives
The carbon-iodine bonds in derivatives of this compound are susceptible to homolytic cleavage under photochemical or radical-inducing conditions. The relatively low bond dissociation energy of the C-I bond allows it to be broken upon irradiation with ultraviolet (UV) light, or sometimes visible light, to generate a highly reactive aryl radical. acs.orgacs.org This provides a pathway for reactions that are complementary to the ionic pathways typical of organometallic chemistry. rsc.org
Upon photolysis, the cleavage of one of the C-I bonds results in the formation of a 2-chloro-6-amino-3-iodophenyl radical (or the 2-iodo isomer). This aryl radical can then engage in several reaction pathways:
Intermolecular Reactions: The radical can be trapped by other molecules in the reaction mixture. For example, it can add across the double bond of an alkene to form a new C-C bond in a process analogous to a Heck reaction but proceeding through a radical mechanism. acs.org It can also abstract a hydrogen atom from the solvent or another reagent to form 2-chloro-6-iodoaniline.
Intramolecular Cyclization: If the aniline nitrogen is substituted with a group containing a radical acceptor (like an alkene or alkyne), the generated aryl radical can attack this group in an intramolecular fashion. nih.gov Such radical cyclizations are a powerful tool for constructing heterocyclic rings. scispace.com For example, an N-allyl derivative of this compound could potentially cyclize to form a dihydroquinoline or indole-type structure after radical generation at the C2 position.
The presence of two adjacent iodine atoms opens up the possibility of sequential radical reactions or the formation of benzyne-type intermediates under specific conditions, although such pathways are highly dependent on the reaction environment and the nature of any substituents. These photochemical methods are advantageous as they can often be performed under mild, metal-free conditions. rsc.org
Advanced Synthetic Applications of 6 Chloro 2,3 Diiodoaniline and Its Derivatives
As an Organic Building Block in the Synthesis of Complex Molecules
The inherent reactivity of the amine and halogen substituents on the aniline (B41778) ring makes 6-chloro-2,3-diiodoaniline a potential precursor for the synthesis of more complex molecular architectures.
Construction of Chiral Scaffolds
The development of chiral scaffolds is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in fields like pharmacology. While the direct use of this compound in the construction of chiral scaffolds is not prominently documented, substituted anilines are foundational in creating such structures. The amino group can be transformed into various chiral directing groups, and the halogen atoms offer sites for stereoselective carbon-carbon or carbon-heteroatom bond formations, which are essential steps in building chiral molecules.
Synthesis of Heterocyclic Compounds
Halogenated anilines are versatile starting materials for the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry and material science. The chloro and iodo substituents on this compound can be exploited in various coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to construct fused ring systems. For instance, palladium-catalyzed intramolecular cyclization of appropriately modified chloroaniline derivatives can lead to the formation of indoles, carbazoles, and other nitrogen-containing heterocycles. The presence of multiple halogen atoms of differing reactivity (iodine being more reactive than chlorine in many cross-coupling reactions) could allow for sequential and site-selective functionalization.
Applications in Materials Science and Engineering
The properties of organic materials are intrinsically linked to their molecular structure. The high atomic number of iodine and the presence of a chlorine atom in this compound suggest its potential utility in creating materials with specific physical and electronic properties.
Precursors for High-Density Organic Materials
Organic molecules containing heavy atoms like iodine are of interest in the development of high-density materials. The incorporation of this compound into larger molecular frameworks could lead to materials with increased density and potentially unique optical or electronic properties due to the presence of the heavy halogen atoms. Such materials might find applications in areas requiring high-density, non-toxic, and processable organic components.
Incorporation into Polymer Architectures
Aniline and its derivatives are the building blocks for polyaniline, a well-known conducting polymer. While the direct polymerization of this compound is not described, its incorporation as a comonomer with aniline or other monomers could be a strategy to modify the properties of the resulting polymers. The halogen substituents would be expected to influence the polymer's solubility, processability, and electronic properties. For example, copolymers of aniline and chloroaniline have been synthesized to create smart paints for applications such as corrosion resistance in the automotive industry. The specific contributions of a diiodo- and chloro-substituted aniline would need to be experimentally determined.
Role in Supramolecular Chemistry and Crystal Engineering
The arrangement of molecules in the solid state, governed by intermolecular interactions, is the focus of supramolecular chemistry and crystal engineering. The functional groups on this compound—the amino group and the halogen atoms—are all capable of participating in non-covalent interactions that direct crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as hydrogen bond acceptors. Furthermore, halogen bonding (a non-covalent interaction involving a halogen atom as an electrophilic species) is a powerful tool in crystal engineering for the rational design of solid-state architectures. The presence of both chlorine and iodine atoms could lead to complex and predictable supramolecular assemblies.
Development of Novel Reagents and Intermediates in Fine Chemical Synthesis
The strategic placement of chloro and iodo substituents on the aniline ring of this compound renders it a highly versatile building block for the synthesis of a variety of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the directing effects of the amino group, allows for selective functionalization, making it a valuable precursor in the development of novel reagents and intermediates for fine chemical synthesis.
The presence of two iodine atoms at the ortho positions to the amino group facilitates regioselective transformations, such as metal-catalyzed cross-coupling reactions. This feature is particularly advantageous in the construction of sterically hindered biaryl linkages and the synthesis of functionalized carbazoles and other heterocyclic systems. The distinct electronic and steric environment of each halogen atom allows for sequential and controlled reactions, providing a pathway to elaborate molecular architectures that would be challenging to access through other synthetic routes.
Research into the synthetic utility of this compound has demonstrated its potential in generating a range of reactive intermediates. For instance, selective metal-halogen exchange at the more reactive C-I bonds can generate organometallic species that subsequently participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach opens avenues for the introduction of diverse functional groups at specific positions on the aniline core.
Furthermore, the amino group can be readily modified or used as a handle for further derivatization, expanding the scope of accessible intermediates. For example, diazotization of the amino group followed by substitution reactions allows for the introduction of a wide array of functionalities, further enhancing the utility of the this compound scaffold in the synthesis of high-value chemical entities.
The following table summarizes the key reactive sites of this compound and their potential transformations, highlighting its role as a precursor to novel reagents and intermediates.
| Reactive Site | Potential Transformations | Resulting Intermediates/Products |
| C2-I Bond | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), Metal-halogen exchange | Functionalized anilines, biaryls, alkynyl anilines, vinyl anilines |
| C3-I Bond | Sequential cross-coupling, Directed ortho-metalation | Differentially substituted anilines, precursors for cyclization reactions |
| C6-Cl Bond | Nucleophilic aromatic substitution (under forcing conditions), Cross-coupling | Further functionalized aniline derivatives |
| Amino Group | Diazotization and subsequent reactions (e.g., Sandmeyer, Balz-Schiemann), Acylation, Alkylation | Diverse substituted chloro-diiodobenzenes, protected anilines |
Detailed research findings have shown that the palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes proceeds with high selectivity at the C2-iodo position. This regioselectivity is attributed to the steric hindrance around the C3-iodo group and the electronic activation provided by the adjacent amino group. The resulting 2-alkynyl-6-chloro-3-iodoaniline serves as a valuable intermediate for the synthesis of substituted indoles and other nitrogen-containing heterocycles through subsequent intramolecular cyclization reactions.
The following table presents representative data from a study on the regioselective Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-Chloro-3-iodo-2-(phenylethynyl)aniline | 85 |
| 2 | 1-Hexyne | 6-Chloro-3-iodo-2-(hex-1-yn-1-yl)aniline | 78 |
| 3 | (Trimethylsilyl)acetylene | 6-Chloro-3-iodo-2-((trimethylsilyl)ethynyl)aniline | 92 |
The development of novel reagents and intermediates from this compound and its derivatives continues to be an active area of research, with potential applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The unique substitution pattern of this compound provides a powerful tool for chemists to design and execute efficient and selective synthetic strategies.
Conclusion and Future Research Directions for 6 Chloro 2,3 Diiodoaniline
Summary of Current Research Achievements and Knowledge Gaps
This lack of specific research presents a considerable knowledge gap. The fundamental physicochemical properties of 6-Chloro-2,3-diiodoaniline, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, MS), are not publicly documented in the scientific literature. Furthermore, its reactivity profile, including its behavior in common organic reactions like cross-coupling, cyclization, or derivatization, remains unexplored. The biological activity and material properties of this compound are also entirely unknown.
The primary "achievement" is the compound's mere existence and availability, which provides a foundation for future investigation. The significant knowledge gaps, however, encompass its entire chemical and physical profile, creating a wide-open field for foundational research.
| Research Area | Current Achievements | Identified Knowledge Gaps |
| Synthesis | Existence confirmed by commercial availability. | No published, detailed synthetic protocols. |
| Physicochemical Properties | CAS Number: 1823931-49-2. | Lack of data on melting point, boiling point, solubility, etc. |
| Spectroscopic Data | None publicly available. | No documented NMR, IR, or Mass Spectrometry data. |
| Reactivity | Unexplored. | No studies on its behavior in chemical reactions. |
| Applications | None documented. | No known applications in any field. |
| Biological Activity | Uninvestigated. | No data on its pharmacological or toxicological profile. |
| Material Properties | Uninvestigated. | No information on its potential use in materials science. |
Emerging Synthetic Strategies and Methodological Advancements
Given the absence of a specific synthetic route for this compound, we can infer potential strategies from the broader field of aniline (B41778) halogenation. The synthesis of polysubstituted anilines, particularly those with a mixed halogen pattern, often requires careful control of regioselectivity.
Emerging strategies in the synthesis of halogenated anilines that could be adapted for the preparation of this compound include:
Directed Ortho-Metalation (DoM): This powerful technique allows for the stepwise and regioselective introduction of halogens. Starting from a suitably protected aniline, sequential lithiation and quenching with an iodinating agent could be employed to install the iodine atoms at the 2- and 3-positions. The directing group would be crucial for achieving the desired regiochemistry.
Transition Metal-Catalyzed Halogenation: Modern cross-coupling reactions, such as palladium- or copper-catalyzed processes, offer mild and selective methods for the introduction of halogens. A potential route could involve the use of a pre-functionalized aniline, for instance, a bromo or triflate derivative, which could then undergo sequential iodine and chlorine introduction via catalysis.
Electrophilic Halogenation with Advanced Reagents: The direct halogenation of anilines can be challenging to control. However, the development of new halogenating agents with improved selectivity could offer a more direct approach. The use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under specific conditions, potentially with the aid of a catalyst, could be explored.
Sandmeyer-type Reactions: A diasotization-iodination sequence on a pre-existing chloro-amino aniline precursor could be a viable, albeit classical, approach to introduce the iodine atoms.
Methodological advancements in flow chemistry and high-throughput screening could also accelerate the discovery of an efficient synthetic route by allowing for the rapid optimization of reaction conditions.
| Synthetic Strategy | Description | Potential for this compound |
| Directed Ortho-Metalation | Stepwise halogen introduction guided by a directing group. | High potential for regioselective synthesis. |
| Transition Metal Catalysis | Cross-coupling reactions for C-H or C-X functionalization. | Offers mild and selective halogen introduction. |
| Advanced Electrophilic Halogenation | Use of modern, selective halogenating agents. | Could provide a more direct synthetic route. |
| Sandmeyer-type Reactions | Diazotization followed by halogen substitution. | A classical and potentially effective method. |
Potential for Novel Applications in Advanced Chemical Fields
While no applications for this compound have been reported, its structure suggests potential utility in several advanced chemical fields, drawing parallels from other polyhalogenated anilines.
Medicinal Chemistry: Halogen atoms, particularly iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of chlorine and iodine could lead to compounds with interesting biological activities. The aniline core is a common scaffold in drug discovery, and this compound could serve as a starting material for the synthesis of novel kinase inhibitors, anti-infective agents, or central nervous system drugs.
Materials Science: Polyhalogenated aromatic compounds are known to exhibit interesting solid-state properties, including the ability to form halogen bonds. These non-covalent interactions can be exploited in crystal engineering to create novel materials with specific electronic or optical properties. This compound could be a valuable building block for the synthesis of organic semiconductors, liquid crystals, or functional polymers.
Agrochemicals: The aniline scaffold is present in numerous herbicides, fungicides, and insecticides. The specific halogenation pattern of this compound could impart unique biological activity and environmental persistence profiles, making it a candidate for the development of new crop protection agents.
Synthetic Building Block: The differential reactivity of the C-Cl and C-I bonds could be exploited in sequential cross-coupling reactions. The C-I bonds are generally more reactive in palladium-catalyzed reactions than the C-Cl bond, allowing for selective functionalization at the 2- and 3-positions, followed by a subsequent reaction at the 6-position. This would make it a versatile platform for the synthesis of complex, polysubstituted aromatic compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-chloro-2,3-diiodoaniline, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. A diazotization-iodination strategy (as demonstrated for structurally similar compounds) can achieve high regioselectivity . Optimize yields by controlling reaction temperature (0–5°C for diazotization) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C-NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm for substituted anilines) and carbon signals for iodine substituents (deshielding effects due to electronegativity) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns (characteristic of diiodo species, e.g., m/z 408.79 for C6H4ClI2N).
- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹).
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in graded solvents (e.g., DMSO, THF, dichloromethane) using UV-Vis spectroscopy to quantify saturation points.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC and compare retention times with known degradation products (e.g., dehalogenated analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer :
- For anomalous NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling pathways and rule out diastereomerism or rotational barriers .
- For ambiguous MS fragments, use tandem MS/MS to isolate ions and compare with computational fragmentation models (e.g., CFM-ID).
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient aromatic positions prone to nucleophilic attack.
- Simulate transition states for Ullmann or Suzuki-Miyaura couplings to evaluate activation energies and optimize catalytic conditions (e.g., CuI/ligand systems).
Q. What strategies improve regioselectivity during iodination of chloro-aniline precursors?
- Methodological Answer :
- Use directing groups (e.g., -NH2) to favor para/ortho iodination. For meta selectivity, employ steric hindrance (e.g., bulky substituents) or Lewis acid catalysts (e.g., BF3·Et2O) .
- Validate selectivity ratios via GC-MS or HPLC with internal standards.
Q. How can degradation pathways of this compound be analyzed during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
